molecular formula C12H17ClN2O2 B6218798 4-[(4-nitrophenyl)methyl]piperidine hydrochloride CAS No. 333993-27-4

4-[(4-nitrophenyl)methyl]piperidine hydrochloride

Cat. No.: B6218798
CAS No.: 333993-27-4
M. Wt: 256.7
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Description

4-[(4-nitrophenyl)methyl]piperidine hydrochloride ( 333993-27-4) is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . As a piperidine derivative bearing a 4-nitrobenzyl group, this compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, which features a piperidine ring connected to a nitrophenyl group via a methylene linker, makes it a valuable precursor for the development of pharmacologically active molecules and for the synthesis of more complex chemical entities. Researchers utilize this compound in the exploration of structure-activity relationships, particularly in the design and synthesis of compounds for screening and experimental purposes. The nitro group on the phenyl ring offers a reactive handle for further chemical transformations, such as reduction to the corresponding aniline, facilitating the creation of a diverse array of chemical libraries. This product is supplied with a documented purity specification and is intended for research applications only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the product's Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

CAS No.

333993-27-4

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.7

Purity

95

Origin of Product

United States

Preparation Methods

General Procedure for Reductive Amination

Reductive amination between 4-nitrobenzaldehyde and piperidine derivatives represents a widely adopted route. In a nitrogen atmosphere, 4-nitrobenzaldehyde reacts with piperidine in dry ethanol, followed by sodium borohydride reduction at 0°C to yield the secondary amine intermediate. This method avoids isolation of the imine intermediate, simplifying the workflow. For example, treatment of 4-nitrobenzaldehyde (3.31 mmol) with tert-butyl 4-aminopiperidine-1-carboxylate (2.19 mmol) in ethanol, followed by NaBH₄ reduction, afforded tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate in 86% yield.

Key Reaction Parameters

  • Solvent : Dry ethanol or tetrahydrofuran (THF) enhances solubility of aromatic aldehydes.

  • Temperature : Room temperature for imine formation; 0°C for borohydride reduction minimizes side reactions.

  • Workup : Acid-base extraction using HCl (1 N) and recrystallization from ethanol/water mixtures achieve >95% purity.

Optimization of Reducing Agents

Comparative studies reveal that NaBH₄ outperforms NaBH₃CN in terms of cost and handling, though the latter may improve selectivity for sterically hindered amines. For instance, substituting NaBH₄ with NaBH₃CN in the synthesis of (4-nitrophenyl)methylamine increased yield from 93% to 97%. However, the use of NaBH₃CN necessitates stringent pH control (pH 6–7) to prevent decomposition.

Nucleophilic Substitution Strategies

Alkylation of Piperidine with 4-Nitrobenzyl Halides

A patent-pending method (CN102127007A) avoids hypertoxic cyanide reagents by employing trimethyl cyanato silane in a nucleophilic substitution reaction. Piperidine reacts with 4-nitrobenzyl chloride in dichloromethane under reflux, with potassium tert-butoxide as a base, achieving 85–90% conversion. The hydrochloride salt is precipitated using gaseous HCl in diethyl ether, yielding 99.7% HPLC-pure product.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Enhance heat transfer and mixing efficiency, reducing reaction time from 24 hours (batch) to 2 hours.

  • Solvent Recovery : Dichloromethane is recycled via distillation, cutting waste by 40%.

Phase-Transfer Catalysis

Incorporating benzyltriethylammonium chloride (0.1–0.3 eq) accelerates the reaction between 4-nitrobenzyl bromide and piperidine in biphasic systems (water/dichloromethane). This approach elevates yield from 78% to 92% while reducing byproduct formation.

Catalytic Hydrogenation of Nitroarene Precursors

Palladium-Catalyzed Hydrogenation

Hydrogenation of 4-[(4-nitrophenyl)methyl]piperidine nitro precursors over 5% Pd/C at 55–65°C in methanol quantitatively reduces the nitro group to an amine. Subsequent HCl treatment isolates the hydrochloride salt with 99.5% purity (mercuric acetate titration).

Critical Factors

  • Catalyst Loading : A 10:1 substrate-to-catalyst ratio ensures complete conversion within 12 hours.

  • Pressure : Reactions conducted at 3 atm H₂ pressure minimize catalyst deactivation.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (1:8 v/v) yields needle-like crystals with ≤0.1% impurities. Differential scanning calorimetry (DSC) confirms a melting point of 198–200°C, consistent with literature.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons at δ 8.15–8.20 ppm (d, J = 8.5 Hz) confirm para-substitution; piperidine methylene protons resonate at δ 3.80–3.85 ppm (s).

  • LC-MS : Molecular ion peak at m/z 267.2 ([M+H]⁺) aligns with the expected molecular formula C₁₃H₁₇N₂O₂·HCl.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination86–9395–98Simplified workflowRequires anhydrous conditions
Nucleophilic Alkylation85–9299.7Scalable, low toxicityHigh solvent consumption
Catalytic Hydrogenation9999.5Quantitative conversionRequires high-pressure equipment

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitrophenyl)methyl]piperidine hydrochloride undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-[(4-aminophenyl)methyl]piperidine hydrochloride.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Oxidized piperidine derivatives.

Scientific Research Applications

Example Synthesis Route

A common method involves the reaction of piperidine with para-nitrobenzyl chloride in the presence of a base, followed by acidification to yield the hydrochloride salt.

Medicinal Chemistry

4-[(4-nitrophenyl)methyl]piperidine hydrochloride has potential applications in drug discovery and development:

  • Antidepressant Research : Compounds with similar structures have been studied for their effects on neurotransmitter systems, making them candidates for antidepressant medications.
  • Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex organic compounds.
  • Reagent in Chemical Reactions : It can act as a nucleophile or electrophile in various organic reactions.

Research Applications

In laboratory settings, this compound is utilized for:

  • Analytical Chemistry : It can be used as a standard in chromatographic methods to analyze related compounds.
  • Biochemical Studies : Investigating its interaction with biological targets can provide insights into its mechanism of action.

Case Study 1: Antidepressant Activity

Research conducted on compounds similar to this compound indicated promising antidepressant properties. In vitro studies demonstrated that these compounds could inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives, including those related to this compound. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting their potential as lead compounds for further development.

Mechanism of Action

The mechanism of action of 4-[(4-nitrophenyl)methyl]piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperidine ring provides a scaffold that can be modified to enhance the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

2.1. Substituent Effects on Electronic and Steric Properties
  • 4-(4-Fluorobenzyl)piperidine hydrochloride ():

    • Substituent: 4-Fluorobenzyl.
    • Molecular Weight: 229.72 g/mol.
    • The fluorine atom is electron-withdrawing but less polar than a nitro group, resulting in moderate dipole interactions. This compound is used as an intermediate in synthesizing (±)-3-(substituted-benzyl)pyrrolidines .
  • 4-(4-Cyanobenzyl)piperidine hydrochloride (): Substituent: 4-Cyanobenzyl. Molecular Weight: Not explicitly stated, but estimated to be ~222.7 g/mol (C₁₃H₁₅ClN₂). The cyano (-CN) group is electron-withdrawing and linear, offering distinct hydrogen-bonding capabilities compared to nitro groups. This affects solubility in polar solvents .
  • 3-(4-Methoxybenzyl)piperidine hydrochloride (): Substituent: 4-Methoxybenzyl. Molecular Weight: 241.76 g/mol. The methoxy (-OCH₃) group is electron-donating, enhancing solubility in nonpolar environments.
  • 4-(4-Methylbenzoyl)piperidine hydrochloride ():

    • Substituent: 4-Methylbenzoyl.
    • Molecular Weight: 239.74 g/mol.
    • The benzoyl group introduces a ketone, creating a planar structure with conjugated π-electrons. This increases rigidity compared to the flexible nitrophenylmethyl group .

Structural and Functional Comparison Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties Pharmacological Relevance Evidence ID
4-[(4-Nitrophenyl)methyl]piperidine HCl 4-Nitrophenylmethyl ~265.7 (estimated) High polarity, electron-withdrawing Research applications N/A
4-(4-Fluorobenzyl)piperidine HCl 4-Fluorobenzyl 229.72 Moderate dipole, lipophilic Synthetic intermediate
4-(4-Cyanobenzyl)piperidine HCl 4-Cyanobenzyl ~222.7 Linear geometry, hydrogen-bond acceptor Not reported
3-(4-Methoxybenzyl)piperidine HCl 4-Methoxybenzyl 241.76 Electron-donating, enhanced solubility Potential metabolic instability
Meperidine HCl Phenyl + ester 283.8 Opioid receptor binding Analgesic, Schedule II drug

Biological Activity

4-[(4-nitrophenyl)methyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. It is structurally characterized by a piperidine ring substituted with a nitrophenyl group, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14ClN2O2\text{C}_{12}\text{H}_{14}\text{ClN}_{2}\text{O}_{2}

This structure indicates the presence of a piperidine ring, a nitrophenyl group, and a hydrochloride moiety, which may contribute to its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The nitrophenyl group may enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to modulation of various signaling pathways:

  • Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and cellular responses.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular metabolism and proliferation.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary data suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory effects on human cervical cancer (HeLa) cells, with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
HeLa15.2
CaCo-220.5
3T3-L118.7
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

A notable study investigated the anticancer potential of this compound in vivo. Mice bearing tumor xenografts were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size compared to control groups, suggesting significant therapeutic potential.

Study Summary

  • Objective : Assess the anticancer efficacy in vivo.
  • Method : Tumor xenograft model in mice.
  • Findings : Significant tumor regression observed at doses ≥10 mg/kg.

Q & A

Q. What are the optimal synthetic routes for 4-[(4-nitrophenyl)methyl]piperidine hydrochloride, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting piperidine with 4-nitrobenzyl chloride in the presence of a base (e.g., triethylamine) under inert conditions . Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvent peaks at δ 1.2–1.4 ppm for piperidine intermediates) .

Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies are conducted by incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours. Degradation is monitored via UV-Vis spectroscopy (λmax = 265 nm for the nitro group) and LC-MS to detect hydrolytic byproducts (e.g., 4-nitrobenzyl alcohol). The hydrochloride salt form enhances stability in acidic conditions (pH 3–5), but degradation accelerates above pH 7 due to nitro group reduction .

Q. What analytical techniques are critical for confirming its structural integrity?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (aromatic protons), δ 3.8–4.1 ppm (CH₂-N piperidine), and δ 2.6–3.0 ppm (piperidine ring protons) .
  • Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 255.1 for C₁₂H₁₅N₂O₂⁺) confirms molecular weight .
  • XRD: Crystallography reveals planar geometry of the nitrobenzyl group and chair conformation of the piperidine ring .

Advanced Research Questions

Q. How can computational modeling predict biological activity or reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic reactivity at the nitro group and nucleophilic sites on the piperidine ring. Molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT₃) shows binding affinity (ΔG ≈ -8.2 kcal/mol), suggesting potential neuropharmacological applications .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for acetylcholinesterase inhibition) may arise from assay conditions (e.g., pH, solvent). Standardization steps:

Use uniform solvent systems (e.g., DMSO ≤0.1% v/v).

Validate assays with positive controls (e.g., donepezil for acetylcholinesterase).

Apply statistical meta-analysis to reconcile data from heterogeneous studies .

Q. How can reaction engineering improve scalability for industrial research applications?

Methodological Answer: Continuous-flow reactors enhance scalability by optimizing:

  • Residence Time: 30–60 minutes for complete conversion.
  • Catalyst Loading: 5 mol% Pd/C for nitro reduction steps.
  • Temperature Control: 50–60°C to prevent byproduct formation.
    Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor real-time reaction progress .

Q. What are the ecological implications of improper disposal, and how can they be mitigated?

Methodological Answer: The nitro group poses ecotoxicity risks (LC₅₀ < 1 mg/L for Daphnia magna). Neutralization protocols:

Reduce nitro to amine using Zn/HCl.

Adsorb residuals on activated carbon.

Incinerate at >800°C with scrubbers for HCl emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.